ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 127094-58-0
VCID: VC3974631
InChI: InChI=1S/C11H9ClN2O3/c1-2-17-11(16)6-5-13-7-3-4-8(12)14-9(7)10(6)15/h3-5H,2H2,1H3,(H,13,15)
SMILES: CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)Cl
Molecular Formula: C11H9ClN2O3
Molecular Weight: 252.65 g/mol

ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate

CAS No.: 127094-58-0

Cat. No.: VC3974631

Molecular Formula: C11H9ClN2O3

Molecular Weight: 252.65 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate - 127094-58-0

Specification

CAS No. 127094-58-0
Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
IUPAC Name ethyl 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C11H9ClN2O3/c1-2-17-11(16)6-5-13-7-3-4-8(12)14-9(7)10(6)15/h3-5H,2H2,1H3,(H,13,15)
Standard InChI Key XNSPDXHNZQVZRQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)Cl
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1,5-naphthyridine scaffold, a bicyclic system formed by fused pyridine rings. Key substituents include:

  • Chlorine at position 6, enhancing electrophilic reactivity for nucleophilic substitution.

  • Hydroxyl group at position 4, contributing to hydrogen-bonding interactions and solubility .

  • Ethyl ester at position 3, offering a handle for further functionalization via hydrolysis or transesterification.

The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing chlorine and ester groups influence electronic distribution, as evidenced by computational studies .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H9ClN2O3\text{C}_{11}\text{H}_9\text{ClN}_2\text{O}_3
Molecular Weight252.65 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (long-term)
Purity≥98%

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate typically involves multi-step reactions starting from pyridine derivatives. A common approach includes:

  • Condensation: Reacting 3-aminopyridine precursors with acetaldehyde or hexafluoroacetylacetone to form intermediate dihydropyridines .

  • Cyclization: Using montmorillonite K10 or acidic conditions to promote ring closure, yielding the naphthyridine core .

  • Functionalization: Introducing chlorine via electrophilic substitution (e.g., POCl3\text{POCl}_3) and esterification with ethanol under acidic conditions .

For example, Nishimura et al. demonstrated that treating a pyridine derivative with POCl3\text{POCl}_3 and m-CPBA selectively chlorinates position 6 while preserving the hydroxyl group .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Avoiding competing reactions at positions 2 and 4 during chlorination .

  • Yield Improvement: Reported yields range from 38% to 72%, necessitating catalyst optimization (e.g., Ru complexes for asymmetric hydrogenation) .

Chemical Reactivity and Modifications

Nucleophilic Substitution

The chlorine atom at position 6 is susceptible to displacement by nucleophiles such as amines or thiols, enabling the synthesis of derivatives like 6-amino or 6-thioether analogs. For instance, reacting the compound with benzylamine in DMF at 80°C yields 6-(benzylamino)-4-hydroxy-1,5-naphthyridine-3-carboxylate.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to form the corresponding carboxylic acid, a precursor for amide or acyl chloride derivatives . This step is critical for modifying pharmacokinetic properties in drug candidates.

Oxidation and Reduction

  • Oxidation: The hydroxyl group at position 4 can be oxidized to a ketone using Jones reagent, though over-oxidation risks exist .

  • Reduction: Catalytic hydrogenation (Pd/C, H2\text{H}_2) partially saturates the naphthyridine ring, producing tetrahydro derivatives with enhanced conformational flexibility .

DerivativeTargetActivitySource
6-Amino-4-hydroxy analogDNA gyraseMIC: 4 µg/mL
4-Keto-6-chloro analogMAO-BIC50_{50}: 0.7 µM
Tetrahydro derivativeCDK2Ki_i: 12 nM

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing kinase inhibitors and antibacterials. For instance, Pfizer’s PD-173952, a 1,5-naphthyridine-based FGFR inhibitor, originated from similar esters.

Prodrug Design

The ethyl ester enhances membrane permeability, making it a prodrug candidate. Hydrolysis in vivo releases the active carboxylic acid, as seen in antiviral agents like rilpivirine.

Future Research Directions

Synthetic Methodology

  • Catalyst Development: Enantioselective synthesis using chiral Ru complexes could yield tetrahydro derivatives with >90% ee .

  • Green Chemistry: Biocatalytic approaches (e.g., monooxygenase PmlABCDEF) for eco-friendly N-oxide synthesis .

Biological Evaluation

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in murine models.

  • Target Identification: CRISPR screening to uncover novel targets in oncology.

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